An In-depth Technical Guide to the Chemical Properties of meso-Tetra(4-tert-butylphenyl)porphine
An In-depth Technical Guide to the Chemical Properties of meso-Tetra(4-tert-butylphenyl)porphine
For Researchers, Scientists, and Drug Development Professionals
Introduction
meso-Tetra(4-tert-butylphenyl)porphine, a synthetic porphyrin, is a molecule of significant interest in various scientific and biomedical fields. Its unique photophysical and electrochemical properties, stemming from its extended π-conjugated macrocycle, make it a valuable compound in areas such as photosensitizers for photodynamic therapy, catalysts, and molecular materials. This technical guide provides a comprehensive overview of the core chemical properties of meso-Tetra(4-tert-butylphenyl)porphine, including detailed experimental protocols and data presented for clarity and comparative analysis.
Core Chemical and Physical Properties
meso-Tetra(4-tert-butylphenyl)porphine is a purple solid that is soluble in many common organic solvents but insoluble in water.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C60H62N4 | [1][2][3][4][5] |
| Molecular Weight | 839.16 g/mol | [1][2][3][4][5] |
| CAS Number | 110452-48-7 | [3][4][5] |
| Appearance | Purple solid | [6] |
| Melting Point | >250 °C | [7] |
| Solubility | Insoluble in water, Soluble in organic solvents | [1][6] |
Spectroscopic Properties
The electronic absorption spectrum of meso-Tetra(4-tert-butylphenyl)porphine in dichloromethane (B109758) is characterized by an intense Soret band in the near-UV region and four weaker Q-bands in the visible region. This spectral pattern is typical for free-base porphyrins.
| Spectroscopic Data (in CH2Cl2) | Wavelength (λmax, nm) |
| Soret Band | 421 |
| Q-Band IV | 517 |
| Q-Band III | 554 |
| Q-Band II | 593 |
| Q-Band I | 651 |
Experimental Protocols
Synthesis via Adler-Longo Method
The synthesis of meso-substituted porphyrins is commonly achieved through methods developed by Adler-Longo or Lindsey.[1][8] The Adler-Longo method involves the condensation of pyrrole (B145914) with an appropriate aldehyde in a high-boiling solvent like propionic acid.
Materials:
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Pyrrole (freshly distilled)
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Propionic acid
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Methanol
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Silica (B1680970) gel for column chromatography
Procedure:
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A solution of 4-tert-butylbenzaldehyde (0.1 mol) in refluxing propionic acid (350 mL) is prepared.
-
Freshly distilled pyrrole (0.1 mol) is added to the solution.
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The mixture is refluxed for 30 minutes.
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After cooling to room temperature, the reaction mixture is filtered.
-
The collected purple crystals are washed thoroughly with hot water and then with methanol.
-
The crude product is dried in a vacuum oven.
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Purification is achieved by column chromatography on silica gel using chloroform as the eluent.
-
The solvent is removed under reduced pressure to yield the purified meso-Tetra(4-tert-butylphenyl)porphine.
Caption: Adler-Longo synthesis workflow for meso-Tetra(4-tert-butylphenyl)porphine.
Spectroscopic and Electrochemical Characterization
UV-Vis Absorption Spectroscopy:
-
A stock solution of meso-Tetra(4-tert-butylphenyl)porphine is prepared in chloroform or dichloromethane.
-
The solution is diluted to a concentration suitable for UV-Vis analysis (typically in the micromolar range).
-
The absorption spectrum is recorded using a spectrophotometer, scanning from approximately 350 nm to 700 nm.
Fluorescence Spectroscopy:
-
A dilute solution of the porphyrin is prepared in a suitable solvent (e.g., chloroform).
-
The solution is excited at a wavelength corresponding to one of its absorption bands (e.g., the Soret band).
-
The emission spectrum is recorded over a wavelength range that covers the expected fluorescence (typically 600-800 nm).
-
The fluorescence quantum yield can be determined by a comparative method using a standard with a known quantum yield.[9]
Cyclic Voltammetry:
-
A solution of the porphyrin is prepared in an appropriate solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).
-
A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
The potential is scanned over a range that encompasses the expected redox processes of the porphyrin.
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The resulting voltammogram provides information on the oxidation and reduction potentials of the molecule.
Caption: Experimental workflow for spectroscopic and electrochemical characterization.
Applications in Drug Development
The photophysical properties of meso-Tetra(4-tert-butylphenyl)porphine make it a promising candidate for applications in photodynamic therapy (PDT). Upon excitation with light of a specific wavelength, it can generate reactive oxygen species, such as singlet oxygen, which are cytotoxic to cancer cells. The bulky tert-butylphenyl groups can influence its solubility and aggregation behavior, which are critical parameters for its efficacy as a photosensitizer. Further research into its biological interactions and in vivo performance is crucial for its development as a therapeutic agent.
References
- 1. Main Strategies for the Synthesis of meso-Arylporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. meso-Tetra(4-tert-butylphenyl) Porphine | C60H62N4 | CID 135425101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. meso-Tetra(4-tert-butylphenyl) Porphine | [frontierspecialtychemicals.com]
- 6. tetra-4-tert-butylphenylporphyrin | CAS 110452-48-7 | PorphyChem [shop.porphychem.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. repository.ias.ac.in [repository.ias.ac.in]
